3-formyl-4-hydroxy-N-methylbenzamide
Description
3-Formyl-4-hydroxy-N-methylbenzamide is a benzamide derivative characterized by a formyl (-CHO) group at position 3, a hydroxyl (-OH) group at position 4, and an N-methyl amide (-CONHCH₃) substituent. For example, compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 3-hydroxy-4-methoxy-N,N-dimethylbenzamide () highlight the significance of substituent positioning on the benzamide core. The formyl group in this compound likely enhances electrophilic reactivity, making it a candidate for condensation reactions (e.g., hydrazone formation, as seen in ), while the hydroxyl group may contribute to hydrogen bonding or metal coordination .
Properties
IUPAC Name |
3-formyl-4-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)6-2-3-8(12)7(4-6)5-11/h2-5,12H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLMSPNHURIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Formylation: The formyl group is introduced at the 3-position using a formylating agent such as formic acid or formic anhydride.
Amidation: The resulting 3-formyl-4-hydroxybenzaldehyde is then reacted with methylamine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-formyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or alkyl halides for esterification or etherification.
Major Products
Oxidation: 3-carboxy-4-hydroxy-N-methylbenzamide.
Reduction: 3-hydroxymethyl-4-hydroxy-N-methylbenzamide.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
3-formyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methyl group on the amide nitrogen can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-formyl-4-hydroxy-N-methylbenzamide with structurally related benzamide derivatives, focusing on substituent effects and functional properties:
Key Observations:
Electrophilic Reactivity : The formyl group in this compound distinguishes it from analogs with methyl () or methoxy () groups. This group enables participation in nucleophilic additions or Schiff base formations, similar to hydrazide condensations in .
N-Substituent Effects : The N-methyl group in the target compound balances lipophilicity and steric effects, contrasting with branched N-substituents () or dimethyl groups (), which may hinder reactivity.
Applications : While highlights the utility of N,O-bidentate directing groups in catalysis, the formyl and hydroxyl groups in this compound could make it suitable for synthesizing metal-chelating ligands or pharmaceutical intermediates.
Research Findings and Data Gaps
- Synthesis: No direct synthesis route for this compound is described in the evidence. However, methods from analogous compounds (e.g., hydrazine-mediated condensations in or acyl chloride reactions in ) could be adapted .
- Theoretical Properties : Computational studies (e.g., DFT, Mulliken charges) in suggest that substituent positions significantly influence electronic properties. For instance, the electron-withdrawing formyl group may reduce electron density at the benzene ring compared to methyl or methoxy groups .
Biological Activity
3-Formyl-4-hydroxy-N-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a formyl group, a hydroxyl group, and an N-methyl amide. These structural components enable the compound to participate in various chemical reactions and interactions with biological targets.
| Functional Group | Description |
|---|---|
| Formyl Group | Reactive carbonyl group that can form covalent bonds with nucleophiles. |
| Hydroxyl Group | Capable of forming hydrogen bonds, influencing solubility and reactivity. |
| N-Methyl Amide | Modulates binding affinity and specificity towards biological targets. |
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes has been noted, suggesting its potential in drug development targeting enzyme-related diseases.
The mechanism through which this compound exerts its biological effects primarily involves:
- Hydrogen Bonding : The hydroxyl and formyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
- Covalent Bond Formation : The formyl group may interact with nucleophilic sites on proteins, inhibiting their function.
- Influence on Binding Affinity : The methyl group attached to the amide nitrogen can affect how well the compound binds to its targets, enhancing specificity and efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents.
- Inflammation Modulation Study : A study demonstrated that this compound significantly reduced markers of inflammation in vitro, suggesting its utility in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-N-methylbenzamide | Lacks formyl group | Reduced reactivity and potential activity |
| 4-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide | Contains dimethylamine | Different biological profile |
| 3-Formyl-4-hydroxybenzoic acid | Carboxylic acid instead of amide | Different reactivity due to acid group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
